molecular formula C5H8N2O4 B3271519 4-nitrosomorpholine-3-carboxylic Acid CAS No. 550346-46-8

4-nitrosomorpholine-3-carboxylic Acid

Cat. No.: B3271519
CAS No.: 550346-46-8
M. Wt: 160.13 g/mol
InChI Key: LRGULUNPYYHYMY-UHFFFAOYSA-N
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Description

4-Nitrosomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential mutagenic and carcinogenic properties. This compound is characterized by the presence of a nitroso group attached to a morpholine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry and toxicology.

Scientific Research Applications

4-Nitrosomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nitrosamine compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its mutagenic and carcinogenic effects on biological systems, providing insights into the mechanisms of nitrosamine-induced carcinogenesis.

    Medicine: Research on this compound contributes to understanding the potential health risks associated with nitrosamine exposure and aids in the development of safety guidelines for pharmaceuticals and other products.

    Industry: It is used in the production of certain chemicals and materials, where its reactivity is harnessed for specific applications.

Preparation Methods

The synthesis of 4-nitrosomorpholine-3-carboxylic acid typically involves the nitrosation of morpholine derivatives. One common method includes the reaction of morpholine with nitrous acid under controlled conditions to introduce the nitroso group. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso compound. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-Nitrosomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-nitrosomorpholine-3-carboxylic acid involves its metabolic activation by cytochrome P450 enzymes. The nitroso group undergoes hydroxylation to form reactive intermediates that can interact with DNA and other cellular components. These interactions can lead to mutations, apoptosis, and carcinogenesis. The molecular targets include DNA bases, leading to the formation of DNA adducts that disrupt normal cellular processes.

Comparison with Similar Compounds

4-Nitrosomorpholine-3-carboxylic acid is similar to other nitrosamines such as N-nitrosopiperidine and N-nitrosopyrrolidine. its unique structure, with the presence of a carboxylic acid group, distinguishes it from these compounds. This structural difference influences its reactivity and the types of reactions it undergoes. Similar compounds include:

    N-nitrosopiperidine: Known for its carcinogenic properties and used in similar research applications.

    N-nitrosopyrrolidine: Another nitrosamine with mutagenic effects, often studied alongside this compound for comparative analysis.

Properties

IUPAC Name

4-nitrosomorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O4/c8-5(9)4-3-11-2-1-7(4)6-10/h4H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGULUNPYYHYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1N=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of morpholine-3-carboxylic acid (6.96 g, 52 mmol) in water (20 ml), at 0° C. under nitrogen, was added concentrated hydrochloric acid (4 ml), followed by sodium nitrite (5.0 g, 72 mmol) in small portions. The mixture was stirred at 0° C. for 1 hr, and then concentrated under vacuum at 30 to 35° C. The residue was stirred with 200 ml of acetone and filtered. The filtrate was evaporated and the residue treated with 50 ml of THF and concentrated. The process was repeated with 2×50 ml of THF to give 11.87 g of light yellow foam; MS (ESI) m/z 159.2 (M−H).
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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